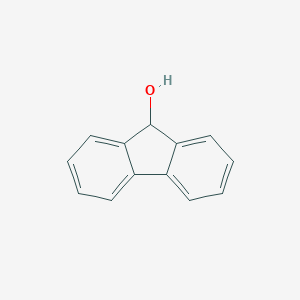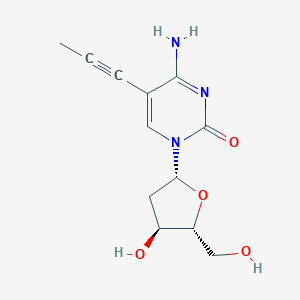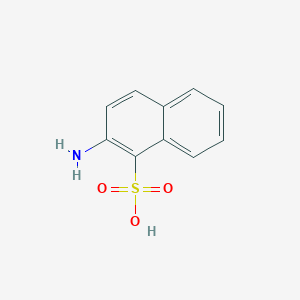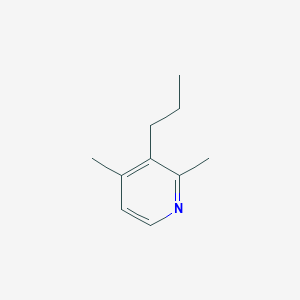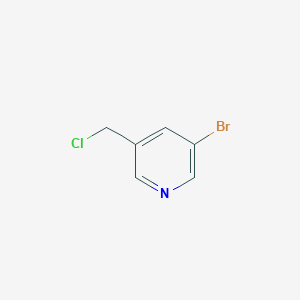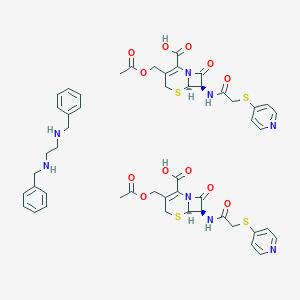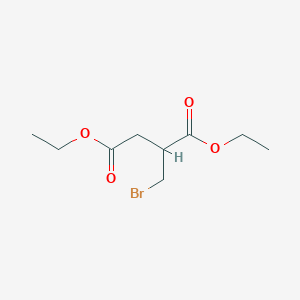
Diethyl 2-(bromomethyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(bromomethyl)succinate is an organic compound with the molecular formula C9H15BrO4. It is a brominated derivative of succinic acid and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to the succinate backbone, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(bromomethyl)succinate can be synthesized through several methods. One common approach involves the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(bromomethyl)succinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include diethyl 2-(azidomethyl)succinate, diethyl 2-(thiocyanatomethyl)succinate, etc..
Reduction: The major product is diethyl 2-(methyl)succinate.
Oxidation: The major product is diethyl 2-(carboxymethyl)succinate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(bromomethyl)succinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 2-(bromomethyl)succinate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a methylene group.
Diethyl 2-bromo-2-phenylmalonate: Contains a phenyl group, making it bulkier and less reactive towards nucleophiles.
Uniqueness
Diethyl 2-(bromomethyl)succinate is unique due to its balanced reactivity and versatility. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its relatively simple structure also makes it easier to handle and purify compared to bulkier analogs.
Eigenschaften
IUPAC Name |
diethyl 2-(bromomethyl)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPPRSAWJWMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

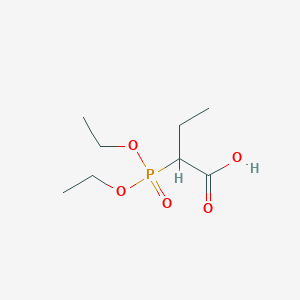
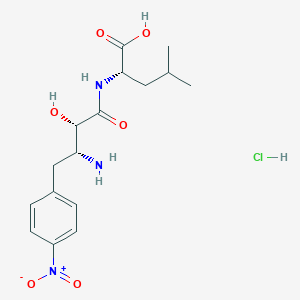
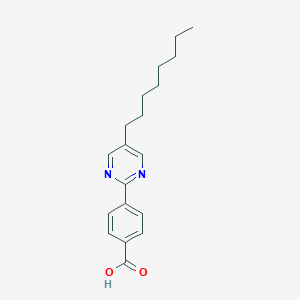
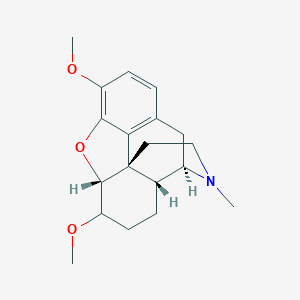
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
